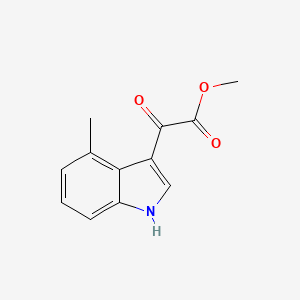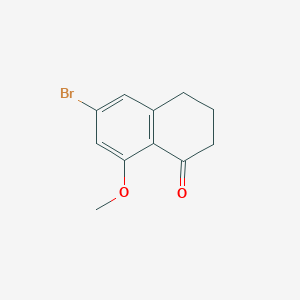
1-(1-Naphthyl)cyclobutanecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Naphthyl)cyclobutanecarbonitrile is a chemical compound with the molecular formula C15H13N and a molecular weight of 207.27 g/mol. This compound is a useful research chemical and has applications in various scientific fields.
Chemical Reactions Analysis
1-(1-Naphthyl)cyclobutanecarbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1-Naphthyl)cyclobutanecarbonitrile is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to biological activity and interactions with biomolecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Naphthyl)cyclobutanecarbonitrile involves its interaction with specific molecular targets and pathways
Comparison with Similar Compounds
1-(1-Naphthyl)cyclobutanecarbonitrile can be compared with other similar compounds, such as 1-naphthols and chloroacetamide derivatives . These compounds share some structural similarities but differ in their chemical properties and applications. For example, 1-naphthols are known for their use in multifunctional material systems, while chloroacetamide derivatives are used as herbicidal agents . The uniqueness of this compound lies in its specific structure and the resulting chemical reactivity and applications.
Conclusion
This compound is a versatile compound with a range of applications in scientific research and industry
Properties
CAS No. |
56477-60-2 |
|---|---|
Molecular Formula |
C15H13N |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
1-naphthalen-1-ylcyclobutane-1-carbonitrile |
InChI |
InChI=1S/C15H13N/c16-11-15(9-4-10-15)14-8-3-6-12-5-1-2-7-13(12)14/h1-3,5-8H,4,9-10H2 |
InChI Key |
SLEZGFBWLYEXCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C#N)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2R)-2-methylpyrrolidin-2-yl]-1H-1,3-benzodiazole-4-carboxamide hydrochloride](/img/structure/B11722881.png)
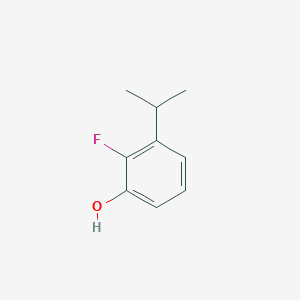



![3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B11722894.png)
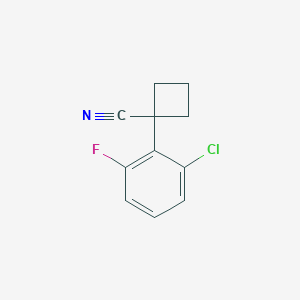
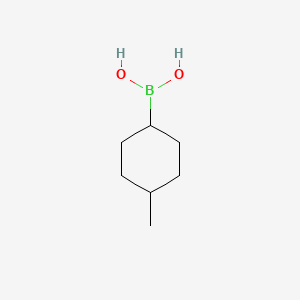
![1-[3-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B11722931.png)
